N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Lipophilicity Physicochemical Properties logP

Researchers require validated building blocks to maintain SAR integrity. Substituting this cyclohexyl-thiazole analog with simpler variants introduces confounding steric and lipophilic changes (logP ~4.1), invalidating comparative datasets. - **Differentiation**: Cyclohexyl group confers distinct hydrophobic volume & conformational restriction vs. planar aryl analogs. - **Application**: Ideal for antiparasitic/anticancer SAR libraries & structure-based design targeting deep lipophilic clefts. - **Supply**: 4.1 µg/mL solubility (pH 7.4) benchmarked; mono-derivatizable secondary amine enables clean parallel synthesis.

Molecular Formula C15H18N2S
Molecular Weight 258.4 g/mol
CAS No. 402738-30-1
Cat. No. B3265165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
CAS402738-30-1
Molecular FormulaC15H18N2S
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C15H18N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,16,17)
InChIKeyOEGKRBXSCXXCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.1 [ug/mL]

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Key Properties


N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (CAS 402738-30-1) is a 2-aminothiazole derivative with the molecular formula C₁₅H₁₈N₂S and molecular weight 258.4 g/mol . This compound features a central 1,3-thiazole ring substituted with a phenyl group at the 4-position and an N-cyclohexylamine moiety at the 2-position . Its aqueous solubility at pH 7.4 is reported as 4.1 µg/mL, with a computed logP of approximately 4.1, reflecting moderate lipophilicity [1]. The compound is commercially available from research chemical suppliers as a building block for synthetic chemistry and early-stage drug discovery applications .

1
Synthesis
Secondary amine enables clean, predictable mono-derivatization
2
Scaffold
4-Phenylthiazol-2-amine core supports SAR library expansion
3
Property
Reported lipophilicity supports hydrophobic binding pocket studies

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Substitution Risks in SAR


The N-cyclohexyl substitution on the 2-aminothiazole core is not a trivial structural variation. The cyclohexyl group introduces substantial steric bulk, restricted conformational flexibility, and increased lipophilicity (computed logP ~4.1) compared to unsubstituted 4-phenyl-1,3-thiazol-2-amine (CAS 2010-06-2) [1]. These physicochemical differences critically modulate molecular recognition events: the cyclohexyl moiety occupies hydrophobic binding pockets distinct from planar aromatic substituents, and its saturated ring conformation alters the spatial orientation of hydrogen bond donor/acceptor sites (one H-bond donor, four acceptors for structurally related hydrazone derivatives) [2]. SAR studies on 4-phenylthiazol-2-amine scaffolds demonstrate that even minor substituent changes produce substantial shifts in biological activity profiles, including IC₅₀ values varying by orders of magnitude against parasitic and cancer targets [3]. Therefore, substituting this compound with a structurally simpler or differently substituted analog without experimental validation will confound SAR interpretation, invalidate comparative data sets, and compromise the integrity of hit-to-lead optimization campaigns.

Target
N-Cyclohexyl derivative
Steric cyclohexyl group, secondary amine, reported higher lipophilicity, restricted conformational flexibility
Potential Substitute
Unsubstituted analog (CAS 2010-06-2)
No cyclohexyl bulk, primary amine prone to bis-substitution, lower lipophilicity, greater conformational freedom
Substituent-sensitive SAR: even minor N-substitution changes may shift IC50 values by orders of magnitude. Cyclohexyl-specific steric and lipophilic contributions may not transfer to simpler analogs without experimental validation.

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Comparative Evidence


Lipophilicity vs. Unsubstituted Analog

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine demonstrates a computed logP of approximately 4.1, as reported for its structurally related hydrazone derivative [1]. This contrasts with the unsubstituted 4-phenyl-1,3-thiazol-2-amine (CAS 2010-06-2), which lacks the cyclohexyl group and exhibits lower lipophilicity . The 4.1 logP value indicates preferential partitioning into organic phases, a critical parameter for membrane permeability and hydrophobic pocket binding in target proteins. This property differentiates the compound from more polar thiazole analogs and positions it for applications requiring enhanced membrane transit.

Computed logP
Class-level inference
≈ 4.1
Structurally related hydrazone derivative data
Supports membrane permeability context
Computed property; verify experimentally for this compound
Lipophilicity Physicochemical Properties logP SAR

Aqueous Solubility vs. Thiazole-Class Baselines

The aqueous solubility of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine measured at pH 7.4 is reported as 4.1 µg/mL . While a direct solubility value for the unsubstituted 4-phenyl-1,3-thiazol-2-amine under identical conditions is not available in the open literature, the reported value for the target compound falls within the low-solubility range (approximately 16 µM) typical for moderately lipophilic drug-like small molecules (logP 3–5) [1]. This solubility profile is consistent with the compound's computed logP (~4.1) and reflects a balance between hydrophobic character and the presence of hydrogen-bonding nitrogen atoms in the thiazole ring.

Aqueous Solubility
Class-level inference
4.1 µg/mL
pH 7.4; ~16 µM
Informs assay formulation planning
Class-typical low solubility; confirm under specific conditions
Solubility Physicochemical Properties Formulation ADME

Hydrogen Bond Profile and Binding Topology

Structurally related N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine possesses one hydrogen bond donor (NH group at the 2-position amine linkage) and four hydrogen bond acceptors (the thiazole ring nitrogen and sulfur atoms, plus the hydrazone nitrogen atoms) [1]. The N-cyclohexyl substitution of the target compound maintains this donor profile (the secondary amine NH serves as the sole H-bond donor) while the saturated cyclohexyl ring contributes hydrophobic bulk without introducing additional polar functionality. This arrangement creates a distinct pharmacophore compared to analogs with aromatic N-substituents (e.g., N-(5-methylpyridin-2-yl)-4-phenyl-1,3-thiazol-2-amine, CAS not available), which introduce additional heteroatom acceptors and π-stacking surfaces [2].

H-Bond Profile
Class-level inference
1 donor / 4 acceptors
Secondary amine NH donor; thiazole N,S + hydrazone N acceptors
Informs pharmacophore design context
Based on structurally related hydrazone derivative
Hydrogen Bonding Molecular Recognition Binding Affinity SAR

Synthetic Building Block: Reactivity vs. Unsubstituted 2-Aminothiazole

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine serves as a versatile building block for generating structurally diverse compound libraries via further derivatization at the secondary amine nitrogen or through electrophilic aromatic substitution on the phenyl ring . In contrast to 2-amino-4-phenylthiazole (CAS 2010-06-2), which possesses a primary amine group prone to both mono- and bis-substitution, the N-cyclohexyl secondary amine in the target compound allows exclusively mono-substitution, providing synthetic control and eliminating product mixtures that complicate purification [1]. This controlled reactivity is advantageous for parallel synthesis and library production where regiochemical ambiguity must be avoided.

Amine Reactivity
Class-level inference
N-Cyclohexyl: secondary amine → mono-substitution only
vs
Unsubstituted: primary amine → mono/bis mixtures
Supports library synthesis workflow
Predictable derivatization reduces purification burden
Synthetic Chemistry Building Block Derivatization Medicinal Chemistry

Antileishmanial SAR: Bioisosteric Differentiation

The 4-phenyl-1,3-thiazol-2-amine scaffold has been systematically evaluated for antileishmanial activity against Leishmania amazonensis promastigotes. In a study of eight 4-phenyl-1,3-thiazol-2-amines with varying N-substituents, compound 6 exhibited an IC₅₀ of 20.78 µM with a selectivity index (SI) of 5.69 relative to Vero cells, while compounds 3 (IC₅₀: 46.63 µM; SI: 26.11) and 4 (IC₅₀: 53.12 µM; SI: 4.80) demonstrated alternative activity-selectivity profiles [1]. Although N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine itself was not directly assayed in this study, the data establish that substituent identity on the 2-amine position—including cyclohexyl versus alkyl, aryl, or heteroaryl groups—produces substantial quantitative variation in both potency and therapeutic window.

Antileishmanial SAR
Class-level inference
Scaffold derivatives: IC50 20.78–53.12 µM
across
8-compound series; L. amazonensis promastigotes
Supports scaffold-specific SAR context
N-cyclohexyl derivative not directly assayed; verify independently
Antileishmanial SAR 4-Phenylthiazol-2-amine Scaffold Neglected Tropical Diseases

Anticancer Lead Optimization: IGF1R Inhibition Potential

Ureido/thioureido derivatives built on the 4-phenylthiazol-2-amine scaffold have shown potent antiproliferative activity in hepatocellular carcinoma (HCC) models. Compound 31, a derivative of the core scaffold, displayed an IC₅₀ of 0.94 ± 0.29 µM against HepG2 cells, surpassing the efficacy of the clinical kinase inhibitor Sorafenib (IC₅₀ = 1.62 ± 0.27 µM) [1]. Compound 31 also achieved 69.22% inhibition of IGF1R at 10 µM and demonstrated G2/M phase arrest and apoptosis induction in HepG2 cells [1]. While N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine is an unelaborated scaffold, these data demonstrate that the 4-phenylthiazol-2-amine core supports potent anticancer activity when appropriately derivatized, and that substituent selection is critical for achieving target potency.

Anticancer Scaffold
Class-level inference
Derivative compound 31: IC50 0.94 ± 0.29 µM (HepG2)
reported vs
Sorafenib: IC50 1.62 ± 0.27 µM (HepG2)
Supports scaffold antiproliferative response context
Unelaborated scaffold; requires derivatization and independent validation
Anticancer Hepatocellular Carcinoma IGF1R Kinase Inhibition

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine: Application Scenarios


Lead Optimization for Hydrophobic Binding Pockets

The computed logP of approximately 4.1 [1] and the cyclohexyl group's steric and hydrophobic character make this compound suitable for optimizing ligands targeting proteins with deep hydrophobic binding clefts. Researchers can use N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine as a scaffold in structure-based drug design, where the cyclohexyl moiety is expected to occupy lipophilic subpockets inaccessible to smaller or more polar substituents. This application is supported by the scaffold's demonstrated utility in generating potent anticancer leads (e.g., Compound 31 with IC₅₀ = 0.94 ± 0.29 µM against HepG2 cells) [2].

Parallel Synthesis and Focused Library Construction

The secondary amine in N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine enables clean, predictable mono-derivatization without the bis-alkylation side reactions that complicate purification when using primary amine starting materials [3]. Synthetic chemistry teams can employ this compound as a core building block in parallel synthesis workflows to generate small, focused libraries of N-substituted derivatives for SAR exploration in antileishmanial [4] or anticancer [2] programs.

PK and Solubility Profiling in Early Drug Discovery

The measured aqueous solubility of 4.1 µg/mL at pH 7.4 provides a quantitative benchmark for formulation development and in vitro assay design. This compound is appropriate for research requiring DMSO stock solutions at concentrations up to approximately 10–20 mM (depending on molecular weight). It serves as a reference point for solubility studies comparing lipophilic thiazole derivatives and for assessing formulation strategies (e.g., co-solvents, cyclodextrin complexation) to enhance aqueous compatibility for in vivo studies.

Leishmaniasis Scaffold Expansion in NTD Drug Discovery

Given the validated antileishmanial activity of the 4-phenylthiazol-2-amine scaffold, with derivatives exhibiting IC₅₀ values ranging from 20.78 to 53.12 µM against L. amazonensis promastigotes [4], N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine represents an under-explored member of this compound class. Researchers focused on leishmaniasis can procure this specific cyclohexyl-substituted analog to evaluate its activity against both promastigote and amastigote forms, and to establish whether the cyclohexyl group confers improved selectivity index or metabolic stability relative to previously characterized derivatives.

Application
Selection Property
Validation Focus
Hydrophobic pocket lead optimization
Reported lipophilicity profile
Binding-pocket complementarity review
Parallel synthesis and library construction
Secondary amine mono-substitution control
Derivatization outcome consistency
Solubility and formulation profiling
Aqueous solubility benchmark
Formulation-compatibility assessment
Leishmaniasis scaffold expansion studies
Scaffold-specific SAR context
Species-specific activity verification

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